2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-88-6
2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-88-6
An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS 1056454-88-6)
For the modern researcher and drug development professional, access to versatile and well-characterized building blocks is paramount. 2-(3-Bromo-5-chlorophenyl)acetonitrile emerges as a significant intermediate, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, empowering scientists to effectively integrate this compound into their research and development endeavors.
Compound Profile and Physicochemical Properties
2-(3-Bromo-5-chlorophenyl)acetonitrile is a di-halogenated phenylacetonitrile derivative. The presence of bromine, chlorine, and a nitrile functional group on the aromatic ring system imparts a distinct reactivity profile, making it a valuable precursor in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile
| Property | Value | Source |
| CAS Number | 1056454-88-6 | N/A |
| Molecular Formula | C₈H₅BrClN | N/A |
| Molecular Weight | 230.49 g/mol | N/A |
| Boiling Point | 315.3 ± 27.0 °C (Predicted) | [1] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% | N/A |
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// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C3 -- Br1; C5 -- Cl1;
// Acetonitrile group C7 -- C8; C8 -- N1 [style=triple];
// Positioning for better layout {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} {rank=same; C7;} {rank=same; C8;} {rank=same; N1;} }
Caption: Molecular Structure of 2-(3-Bromo-5-chlorophenyl)acetonitrile.
Synthesis and Purification: A Detailed Protocol
The most direct and reliable method for the synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This transformation is a cornerstone of organic synthesis, providing a robust route to arylacetonitriles.[2]
Synthetic Strategy: The Cyanation of 3-Bromo-5-chlorobenzyl Bromide
The synthesis commences with the readily available 3-bromo-5-chlorobenzyl bromide. The benzylic bromine atom is an excellent leaving group, readily displaced by the cyanide anion. Sodium cyanide is a common and effective source of the cyanide nucleophile. The choice of solvent is critical; a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for dissolving the cyanide salt and facilitating the Sₙ2 reaction.[2][3]
Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]
Materials:
-
3-Bromo-5-chlorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a sealed tube, suspend sodium cyanide (1.5 equivalents) in a minimal amount of water. To this suspension, add a solution of 3-bromo-5-chlorobenzyl bromide (1.0 equivalent) in dimethylformamide.
-
Reaction Conditions: Heat the sealed reaction mixture to 75°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous phase with an additional portion of ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 2-(3-Bromo-5-chlorophenyl)acetonitrile can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane) is typically effective.[3] For solid products, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be an effective purification method.[4][5][6]
Caption: A generalized workflow for the synthesis and purification of 2-(3-Bromo-5-chlorophenyl)acetonitrile.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 2-(3-Bromo-5-chlorophenyl)acetonitrile, based on the analysis of structurally similar compounds and established spectroscopic principles.[3][7][8][9]
Table 2: Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (3H) as multiplets in the range of δ 7.0-7.5 ppm. A singlet for the benzylic protons (2H) around δ 3.7 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon bearing the bromine atom and the carbon bearing the chlorine atom being deshielded. A signal for the nitrile carbon around 117 ppm and the benzylic carbon around 23 ppm. |
| IR (cm⁻¹) | A sharp, medium intensity peak for the C≡N stretch around 2250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region. |
| MS (m/z) | A molecular ion peak corresponding to the molecular weight (230.49), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
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// Edges sample -> nmr; sample -> ir; sample -> ms; nmr -> data; ir -> data; ms -> data; }
Caption: A standard workflow for the analytical characterization of the final product.
Reactivity and Synthetic Applications
The synthetic utility of 2-(3-Bromo-5-chlorophenyl)acetonitrile stems from the reactivity of its three key functional groups: the nitrile, the aryl bromide, and the active methylene group.
Key Transformations
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening avenues to a wide range of derivatives.
-
Aryl Bromide: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents on the aromatic ring.
-
Active Methylene Group: The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then be alkylated or acylated to introduce further complexity at the benzylic position.
Caption: Key reactive sites and potential synthetic transformations of 2-(3-Bromo-5-chlorophenyl)acetonitrile.
Safety and Handling
Due to the presence of a nitrile group and halogen atoms, 2-(3-Bromo-5-chlorophenyl)acetonitrile and the reagents used in its synthesis must be handled with appropriate safety precautions.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[10][11]
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be required.[11][12]
Safe Handling and Storage
-
Handle in a well-ventilated area, preferably a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[10][13]
-
Keep containers tightly closed.[13]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Spill and Waste Disposal
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should not be mixed with acidic waste.[10][14]
References
-
SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure: Sodium Cyanide. (2017, May 25). UCLA EH&S. Retrieved from [Link]
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New Jersey Department of Health. (2006, August). Hazard Summary: Sodium Cyanide. Retrieved from [Link]
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United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
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Wang, Z., et al. (2019). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 9(10), 9136-9141. Retrieved from [Link]
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Gandon, V., & Blond, A. (2014). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 91, 260-272. Retrieved from [Link]
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Gogoi, P. (2016). Chapter 1: A Literature Review on Cyanation Reactions. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Van der Veken, B. J., & De Gussem, E. (2012). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical Education, 89(11), 1445-1449. Retrieved from [Link]
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University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
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City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Li, Y., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(10), 1845-1855. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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